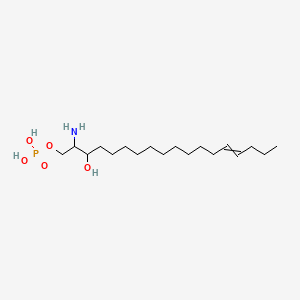
(2-Amino-3-hydroxyoctadec-14-enyl) dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-3-hydroxyoctadec-14-enyl) dihydrogen phosphate typically involves the phosphorylation of sphingosine. One common method includes the reaction of sphingosine with phosphoric acid under controlled conditions to yield the desired phosphate ester .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Amino-3-hydroxyoctadec-14-enyl) dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group, potentially forming ketones or aldehydes.
Reduction: The compound can be reduced to alter its functional groups, such as converting the phosphate ester to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of amino derivatives .
Wissenschaftliche Forschungsanwendungen
(2-Amino-3-hydroxyoctadec-14-enyl) dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study lipid signaling pathways and membrane dynamics.
Biology: The compound is crucial in understanding cell signaling mechanisms, particularly in immune cells.
Medicine: It has therapeutic potential in treating diseases such as multiple sclerosis, cancer, and cardiovascular disorders.
Industry: The compound is used in the development of pharmaceuticals and as a biochemical reagent in various assays
Wirkmechanismus
The mechanism of action of (2-Amino-3-hydroxyoctadec-14-enyl) dihydrogen phosphate involves its interaction with specific receptors known as sphingosine-1-phosphate receptors (S1PRs). These receptors are involved in various signaling pathways that regulate cell proliferation, migration, and survival. The binding of the compound to S1PRs activates downstream signaling cascades, influencing cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sphinganine 1-phosphate: Similar in structure but lacks the double bond present in sphingosine 1-phosphate.
Dihydrosphingosine 1-phosphate: Another related compound with a saturated carbon chain.
Uniqueness
(2-Amino-3-hydroxyoctadec-14-enyl) dihydrogen phosphate is unique due to its specific interaction with S1PRs and its role in diverse biological processes. Its structural features, such as the presence of a double bond and specific stereochemistry, contribute to its distinct biological activity .
Eigenschaften
Molekularformel |
C18H38NO5P |
|---|---|
Molekulargewicht |
379.5 g/mol |
IUPAC-Name |
(2-amino-3-hydroxyoctadec-14-enyl) dihydrogen phosphate |
InChI |
InChI=1S/C18H38NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h4-5,17-18,20H,2-3,6-16,19H2,1H3,(H2,21,22,23) |
InChI-Schlüssel |
ZCDSBTUVYZHMTN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=CCCCCCCCCCCC(C(COP(=O)(O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[N-[[(3R)-morpholin-3-yl]methoxy]-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine;hydrochloride](/img/structure/B10818939.png)
![7-benzamido-4-methyl-9-oxopyrazolo[5,1-b]quinazoline-2-carboxylic acid;hydrate](/img/structure/B10818947.png)
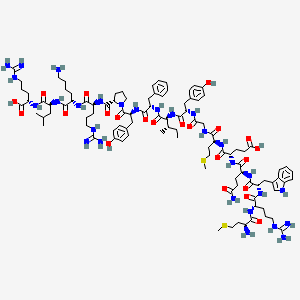

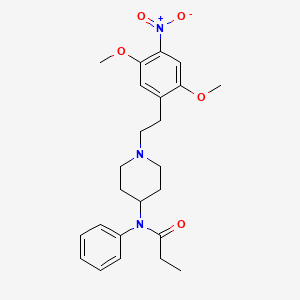
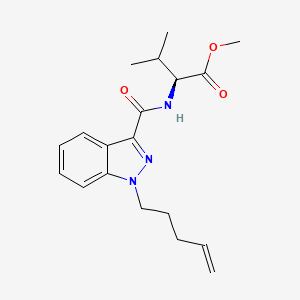
![(1R,2R,5R,8S,9S,12R,14S,17R,18R,21R,24S,25S,28R,30S)-2,9,18,25-tetramethyl-12,28-bis[(1S)-1-[(2S,5R)-5-methyloxolan-2-yl]ethyl]-11,27,33,34,35,36-hexaoxapentacyclo[28.2.1.15,8.114,17.121,24]hexatriacontane-3,10,19,26-tetrone](/img/structure/B10818985.png)
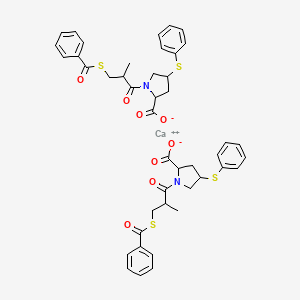
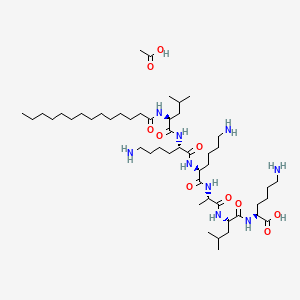
![N-[(1R,2R)-2-(diethylamino)cyclohexyl]-3,4-difluoro-N-methylbenzamide;hydrochloride](/img/structure/B10819009.png)
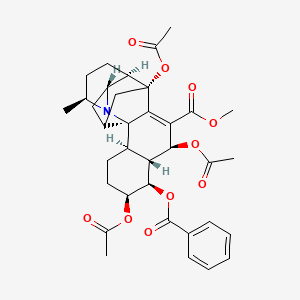
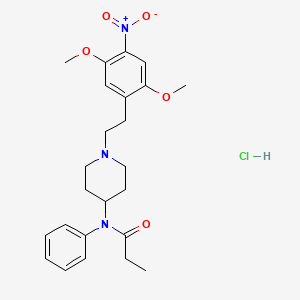
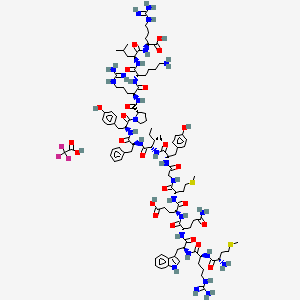
![[5-[2-[3-(3-Amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B10819033.png)
